molecular formula C9H9F3N6 B12485271 N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine

N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine

Cat. No.: B12485271
M. Wt: 258.20 g/mol
InChI Key: KWZYUSKBZNKJBY-UHFFFAOYSA-N
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Description

N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine is a compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a tetrazole ring substituted with diamine groups

Properties

Molecular Formula

C9H9F3N6

Molecular Weight

258.20 g/mol

IUPAC Name

1-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C9H9F3N6/c10-9(11,12)7-4-2-1-3-6(7)5-14-18-8(13)15-16-17-18/h1-4,14H,5H2,(H2,13,15,17)

InChI Key

KWZYUSKBZNKJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN2C(=NN=N2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)benzylamine and 1H-tetrazole-1,5-diamine.

    Reaction Conditions: The reaction is carried out under nucleophilic aromatic substitution conditions, where the benzylamine reacts with the tetrazole derivative in the presence of a suitable base and solvent.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N1-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The tetrazole ring may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine: This compound features a similar trifluoromethyl-benzyl structure but with additional trifluoromethyl groups, which may alter its chemical and biological properties.

    4-(trifluoromethyl)benzyl chloride: This compound contains a trifluoromethyl-benzyl group but lacks the tetrazole and diamine functionalities, making it less versatile in certain applications.

Uniqueness

N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of trifluoromethyl, benzyl, tetrazole, and diamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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